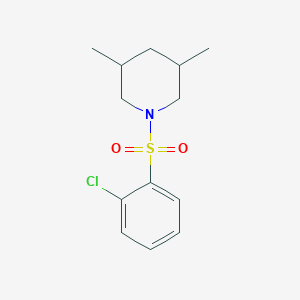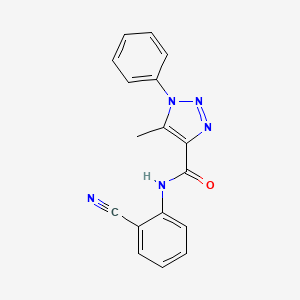
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzenesulfonyl group and two methyl groups at the 3 and 5 positions
未来方向
作用机制
Target of Action
For instance, sulfonylurea herbicides, which share a similar sulfonyl moiety, target the biosynthesis of branched-chain amino acids .
Mode of Action
This group is known to form hydrogen bonds and participate in electrostatic interactions, which could influence the activity of the target proteins .
Biochemical Pathways
Compounds with similar structures, such as sulfonylurea herbicides, inhibit the biosynthesis of branched-chain amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .
Pharmacokinetics
For instance, the sulfonyl group is known to enhance the solubility of compounds, which could improve their absorption and distribution .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might disrupt protein synthesis and cellular functions, leading to changes in cell growth and survival .
准备方法
The synthesis of 1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-dimethylpiperidine+2-chlorobenzenesulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
相似化合物的比较
1-(2-Chlorobenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other sulfonyl piperidines, such as:
1-(4-Methylbenzenesulfonyl)-3,5-dimethylpiperidine: Similar structure but with a methyl group instead of a chlorine atom, which may result in different reactivity and biological activity.
1-(2-Bromobenzenesulfonyl)-3,5-dimethylpiperidine: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and interactions with biological targets.
1-(2-Chlorobenzenesulfonyl)-4-methylpiperidine: The position of the methyl group on the piperidine ring can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIHKSBQWBGAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethoxy-5-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5422767.png)
![N-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5422773.png)
![methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5422790.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B5422796.png)
![N-(3,4-dichlorobenzyl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5422802.png)
![(2S)-2-amino-3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5422813.png)

![N'-[(4-methylphenyl)sulfonyl]-N-[(1-naphthylamino)carbonothioyl]benzenecarboximidamide](/img/structure/B5422815.png)

![2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-methylbutanamide](/img/structure/B5422826.png)
![2-[5-bromo-2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B5422833.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5422849.png)
![N,N,N',N'-tetramethyl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5422853.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}benzamide](/img/structure/B5422858.png)
